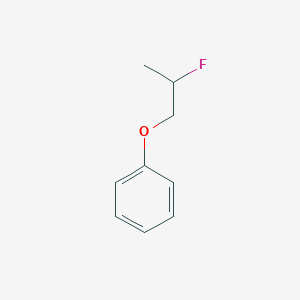
5'-chloro-6-(5-chloropyridin-2-yl)-4-(methylsulfanyl)-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-chloro-6-(5-chloropyridin-2-yl)-4-(methylsulfanyl)-2,2’-bipyridine is a complex organic compound that belongs to the class of bipyridine derivatives. This compound is characterized by the presence of two pyridine rings, each substituted with chlorine and a methylsulfanyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-chloro-6-(5-chloropyridin-2-yl)-4-(methylsulfanyl)-2,2’-bipyridine typically involves multi-step organic reactions. One common method includes the coupling of 5-chloropyridine-2-boronic acid with 4-chloro-6-(methylsulfanyl)-2,2’-bipyridine under Suzuki-Miyaura cross-coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3) in an organic solvent like toluene or DMF (dimethylformamide). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, or HPLC (high-performance liquid chromatography) to ensure high purity.
化学反応の分析
Types of Reactions
5’-chloro-6-(5-chloropyridin-2-yl)-4-(methylsulfanyl)-2,2’-bipyridine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms on the pyridine rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid, and dichloromethane (DCM) as solvent.
Reduction: LiAlH4, NaBH4, ethanol, and tetrahydrofuran (THF) as solvent.
Substitution: Nucleophiles like amines or thiols, bases like NaOH or KOH, and solvents like ethanol or DCM.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted bipyridine derivatives with various functional groups.
科学的研究の応用
5’-chloro-6-(5-chloropyridin-2-yl)-4-(methylsulfanyl)-2,2’-bipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
作用機序
The mechanism of action of 5’-chloro-6-(5-chloropyridin-2-yl)-4-(methylsulfanyl)-2,2’-bipyridine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that can catalyze various chemical reactions. Additionally, its ability to interact with biological macromolecules, such as proteins and DNA, can lead to the inhibition of essential biological processes, making it a potential candidate for antimicrobial or anticancer therapies.
類似化合物との比較
Similar Compounds
2,2’-bipyridine: A simpler bipyridine derivative without chlorine or methylsulfanyl substitutions.
4,4’-dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups instead of chlorine and methylsulfanyl groups.
5,5’-dibromo-2,2’-bipyridine: A bipyridine derivative with bromine substitutions instead of chlorine and methylsulfanyl groups.
Uniqueness
5’-chloro-6-(5-chloropyridin-2-yl)-4-(methylsulfanyl)-2,2’-bipyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
2,6-bis(5-chloropyridin-2-yl)-4-methylsulfanylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3S/c1-22-12-6-15(13-4-2-10(17)8-19-13)21-16(7-12)14-5-3-11(18)9-20-14/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNJTSSSHDUAPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NC(=C1)C2=NC=C(C=C2)Cl)C3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Ethoxybicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B6298803.png)

![4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B6298829.png)
![(2-Oxospiro[3.3]heptan-6-yl) acetate](/img/structure/B6298836.png)


![(Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B6298858.png)


![N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide](/img/structure/B6298878.png)


amino}propanoate](/img/structure/B6298897.png)

